molecular formula C9H14Cl2N4 B1383418 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride CAS No. 1798723-65-5

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

Cat. No.: B1383418
CAS No.: 1798723-65-5
M. Wt: 249.14 g/mol
InChI Key: AQEYYFUWKMLDSO-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride: is a chemical compound with the molecular formula C9H12N4·2HCl. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,3-diaminobenzene and dimethylformamide (DMF).

  • Reaction Conditions: The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid .

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the benzodiazole ring.

  • Reduction: Reduced amines.

  • Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating signaling pathways .

Comparison with Similar Compounds

  • Benzimidazole: A closely related compound with similar biological activities.

  • 2-Aminobenzimidazole: Another derivative with applications in pharmaceuticals.

  • 1,3-Benzodiazepine: Used in the treatment of anxiety and insomnia.

Uniqueness: N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is unique due to its specific structural features and reactivity profile , which make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEYYFUWKMLDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
Reactant of Route 6
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

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